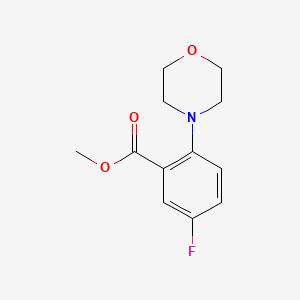

Methyl 5-Fluoro-2-morpholinobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-fluoro-2-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONVZHSFEFHYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-Fluoro-2-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Methyl 5-fluoro-2-morpholinobenzoate is a key exemplar of a fluorinated building block, strategically designed for incorporation into more complex pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, characterization, and handling, with a focus on its application as a versatile intermediate in drug discovery and development. While this compound is primarily recognized as a precursor, understanding its intrinsic properties is crucial for its effective utilization in the synthesis of novel therapeutics.

Chemical Properties and Structural Elucidation

Methyl 5-fluoro-2-morpholinobenzoate (CAS No. 1256633-20-1) is a substituted aromatic compound featuring a central benzene ring functionalized with a fluorine atom, a morpholine group, and a methyl ester. The interplay of these functional groups dictates its reactivity and potential applications.

| Property | Value | Source |

| Molecular Formula | C12H14FNO3 | Calculated |

| Molecular Weight | 239.24 g/mol | Calculated |

| CAS Number | 1256633-20-1 | BLD Pharm[2] |

Structural Features and Reactivity:

-

Fluorine Atom: The electron-withdrawing nature of the fluorine at the 5-position influences the electron density of the aromatic ring, impacting its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

-

Morpholine Moiety: The morpholine group at the 2-position is a common heterocyclic motif in medicinal chemistry, often introduced to enhance aqueous solubility and provide a handle for further functionalization.

-

Methyl Ester: The methyl ester at the 1-position serves as a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a key linkage point for building more complex molecules.

Synthesis of Methyl 5-Fluoro-2-morpholinobenzoate: A Methodological Approach

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from commercially available precursors.

Sources

An In-depth Technical Guide to Methyl 5-Fluoro-2-morpholinobenzoate (CAS RN: 1256633-20-1): A Key Intermediate in Medicinal Chemistry

Foreword: Unveiling a Crucial Building Block in Drug Discovery

In the intricate landscape of modern drug development, the identification and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Methyl 5-Fluoro-2-morpholinobenzoate, a substituted aromatic compound, has emerged as a significant building block, particularly in the synthesis of potent enzyme inhibitors. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its critical role in the development of investigational new drugs. We will delve into the scientific rationale behind its synthesis and application, offering valuable insights for researchers, chemists, and professionals engaged in the multifaceted field of drug discovery.

Core Chemical and Physical Properties

Methyl 5-Fluoro-2-morpholinobenzoate is a fluorinated aromatic carboxylic acid ester containing a morpholine moiety. A comprehensive understanding of its chemical and physical properties is the foundation for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1256633-20-1 | Appchem |

| Molecular Formula | C12H14FNO3 | Appchem |

| Molecular Weight | 239.24 g/mol | Appchem |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol | Inferred from structural motifs |

Strategic Synthesis of Methyl 5-Fluoro-2-morpholinobenzoate: A Methodological Deep Dive

The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate can be approached through several strategic pathways, primarily revolving around nucleophilic aromatic substitution and esterification reactions. The choice of a specific route often depends on the availability of starting materials, desired scale, and overall cost-effectiveness.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis reveals two primary bond disconnections that lead to plausible synthetic routes:

Caption: Retrosynthetic analysis of Methyl 5-Fluoro-2-morpholinobenzoate.

Synthetic Pathway 1: Nucleophilic Aromatic Substitution Followed by Esterification

This approach commences with the reaction of a di-halo-substituted benzene derivative with morpholine, followed by the esterification of the resulting carboxylic acid.

Step 1: Synthesis of 5-Fluoro-2-morpholinobenzoic acid

The key transformation in this step is the nucleophilic aromatic substitution of a fluorine or other suitable leaving group by the secondary amine of morpholine. The presence of an electron-withdrawing group (in this case, the second fluorine atom and the eventual carboxylic acid group) ortho or para to the leaving group facilitates this reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,5-difluorobenzoic acid in a suitable high-boiling polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add an excess of morpholine (typically 2-3 equivalents).

-

Base: The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrofluoric acid byproduct, driving the reaction to completion.

-

Heating: The reaction mixture is heated to an elevated temperature (typically 100-150 °C) and stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the 5-Fluoro-2-morpholinobenzoic acid. The solid product is collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices:

-

Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the reactants and to allow for the high reaction temperatures required for nucleophilic aromatic substitution on an unactivated ring.

-

Excess Morpholine: Using an excess of morpholine serves a dual purpose: it acts as a nucleophile and can also serve as a base to scavenge the generated acid, though an additional base is recommended for optimal yields.

-

Acidification: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and induce precipitation of the desired carboxylic acid.

Step 2: Esterification of 5-Fluoro-2-morpholinobenzoic acid

The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a common and effective method for this transformation.

Experimental Protocol:

-

Reaction Setup: Suspend 5-Fluoro-2-morpholinobenzoic acid in an excess of methanol.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Methyl 5-Fluoro-2-morpholinobenzoate. Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Methanol: The use of a large excess of methanol drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Synthetic Pathway 2: Esterification Followed by Nucleophilic Aromatic Substitution

An alternative strategy involves first preparing the methyl ester of the di-halo-substituted benzoic acid, followed by the nucleophilic substitution with morpholine.

Experimental Workflow:

Caption: Synthetic workflow for Pathway 2.

This pathway can be advantageous as the ester intermediate may be more soluble in organic solvents, potentially simplifying the purification process. The conditions for each step are analogous to those described in Pathway 1.

Applications in Drug Development: A Key Intermediate for a Soluble Epoxide Hydrolase (sEH) Inhibitor

Methyl 5-Fluoro-2-morpholinobenzoate is a crucial intermediate in the synthesis of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2]

The Significance of Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is an enzyme that plays a key role in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs). EETs possess a range of beneficial physiological effects, including anti-inflammatory, anti-hypertensive, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH effectively diminishes these protective effects. Therefore, inhibiting sEH leads to an increase in the endogenous levels of EETs, offering a promising therapeutic strategy for a variety of conditions, including:

-

Inflammatory Diseases: Such as chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.[3][4]

-

Cardiovascular Diseases: Including hypertension.

-

Pain Management: By potentiating the analgesic effects of EETs.

The Role of Methyl 5-Fluoro-2-morpholinobenzoate in the Synthesis of GSK2256294

While the precise, publicly disclosed synthetic route for GSK2256294 may vary, the structural components of Methyl 5-Fluoro-2-morpholinobenzoate are clearly identifiable within the final drug molecule. It provides the core substituted phenyl ring with the morpholine and a reactive handle (the methyl ester) for further elaboration to construct the final complex structure of GSK2256294.[5]

The synthesis would likely involve the hydrolysis of the methyl ester of Methyl 5-Fluoro-2-morpholinobenzoate to the corresponding carboxylic acid, which is then activated and coupled with another amine-containing fragment to form an amide bond, a common feature in many sEH inhibitors.

Analytical Characterization: Ensuring Purity and Structural Integrity

The unambiguous identification and purity assessment of Methyl 5-Fluoro-2-morpholinobenzoate are critical for its use in pharmaceutical synthesis. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | - A singlet corresponding to the methyl ester protons (~3.8-4.0 ppm). - Multiplets corresponding to the aromatic protons on the fluoro-substituted ring. - Two distinct multiplets for the methylene protons of the morpholine ring, typically in the regions of ~3.0-3.4 ppm and ~3.7-3.9 ppm. |

| ¹³C NMR | - A signal for the ester carbonyl carbon (~165-170 ppm). - Signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). - A signal for the methyl ester carbon (~52 ppm). - Signals for the morpholine carbons. |

| Infrared (IR) Spectroscopy | - A strong carbonyl stretch for the ester group (~1720-1740 cm⁻¹). - C-O stretching bands for the ester and the morpholine ether linkage. - Aromatic C-H and C=C stretching vibrations. - A C-F stretching band. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of 239.24. - Characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and cleavage of the morpholine ring. |

Experimental Protocol for Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the proton signals and assign the chemical shifts based on known values for similar structures.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum and identify the molecular ion peak and key fragment ions.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-Fluoro-2-morpholinobenzoate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

Methyl 5-Fluoro-2-morpholinobenzoate stands as a testament to the importance of specialized chemical intermediates in the advancement of pharmaceutical research. Its strategic design, incorporating a fluorinated phenyl ring and a morpholine moiety, makes it an ideal precursor for the synthesis of complex drug candidates like the sEH inhibitor GSK2256294. The synthetic pathways outlined in this guide, grounded in the principles of modern organic chemistry, provide a roadmap for its efficient preparation. As research into sEH inhibitors and other therapeutic targets continues to evolve, the demand for such well-defined and versatile building blocks will undoubtedly grow. Further investigations into the synthesis and application of derivatives of Methyl 5-Fluoro-2-morpholinobenzoate may unlock new avenues for the development of next-generation therapeutics.

References

-

Appchem. Benzoic acid, 5-fluoro-2-(4-morpholinyl)-, methyl ester. Available at: [Link]

- Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US11001552B2.

- Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A.

- Google Patents. Synthesis method of morpholine benzoate compound. CN115490650B.

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

-

PubChem. 5-Fluoro-2-methylbenzoic acid. Available at: [Link]

-

ResearchGate. Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Available at: [Link]

-

PubMed. The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells. Available at: [Link]

-

e-Century Publishing Corporation. Review Article Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive. Available at: [Link]

- Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile. CN114907234B.

-

PubMed. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. Available at: [Link]

-

Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. abmole.com [abmole.com]

- 6. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 5-Fluoro-2-morpholinobenzoate

An In-depth Technical Guide to Methyl 5-Fluoro-2-morpholinobenzoate

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and morpholine moieties into aromatic scaffolds has become a cornerstone for enhancing metabolic stability, modulating physicochemical properties, and improving target engagement. Methyl 5-Fluoro-2-morpholinobenzoate emerges as a compound of significant interest, embodying these key structural features. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its potential applications for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles and data from analogous compounds, offering a robust framework for its utilization in research and development.

Compound Profile: Methyl 5-Fluoro-2-morpholinobenzoate

Methyl 5-Fluoro-2-morpholinobenzoate is a fluorinated aromatic compound featuring a morpholine substituent ortho to a methyl ester. This unique arrangement of functional groups suggests its utility as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Chemical Structure and Identifiers

-

IUPAC Name: Methyl 5-fluoro-2-morpholin-4-ylbenzoate

-

CAS Number: 1820603-78-7

-

Molecular Formula: C₁₂H₁₄FNO₃

-

Molecular Weight: 239.24 g/mol

Caption: Chemical structure of Methyl 5-Fluoro-2-morpholinobenzoate.

Physicochemical Properties

Precise experimental data for Methyl 5-Fluoro-2-morpholinobenzoate is not widely published. However, we can predict its properties based on its constituent functional groups and data from analogous compounds.

| Property | Predicted Value/Information | Rationale/Reference |

| Physical State | Likely a colorless to white crystalline solid or a viscous oil. | Benzoate esters are often liquids or low-melting solids.[1][2] |

| Melting Point | Not available. | The precursor, 5-Fluoro-2-morpholinobenzoic acid, has a melting point.[3] |

| Boiling Point | > 200 °C at atmospheric pressure. | Similar fluorinated methyl benzoates have high boiling points.[4] |

| Solubility | Poorly soluble in water, soluble in common organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate). | The ester functionality and aromatic ring decrease water solubility, while the overall structure is compatible with organic solvents.[1][5] |

| Density | > 1.0 g/cm³ | The presence of fluorine and oxygen atoms generally increases density.[6] |

| pKa | Not applicable (ester). | The basicity of the morpholine nitrogen will be low due to steric hindrance and electron withdrawal by the aromatic ring. |

Synthesis and Mechanistic Insights

The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate can be logically approached via a two-step process: the synthesis of the carboxylic acid precursor, 5-Fluoro-2-morpholinobenzoic acid, followed by its esterification.

Synthesis of 5-Fluoro-2-morpholinobenzoic Acid

The precursor, 5-Fluoro-2-morpholinobenzoic acid, can be synthesized from commercially available starting materials. A common route involves the nucleophilic aromatic substitution of a suitable di-halogenated benzoic acid derivative with morpholine, followed by functional group manipulations.

Esterification to Methyl 5-Fluoro-2-morpholinobenzoate

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For 5-Fluoro-2-morpholinobenzoic acid, a standard acid-catalyzed esterification (Fischer esterification) or reaction with a methylating agent are viable methods.

2.2.1. Experimental Protocol: Fischer Esterification

This protocol is a reliable and scalable method for the synthesis of Methyl 5-Fluoro-2-morpholinobenzoate.

Materials:

-

5-Fluoro-2-morpholinobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Fluoro-2-morpholinobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

-

Neutralization: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Ensure the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude Methyl 5-Fluoro-2-morpholinobenzoate can be purified by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of Methyl 5-Fluoro-2-morpholinobenzoate.

Spectral and Analytical Characterization

The structural elucidation of Methyl 5-Fluoro-2-morpholinobenzoate would rely on a combination of spectroscopic techniques. Below are the expected spectral data based on its structure.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the morpholine protons (typically two triplets), and the methyl ester singlet (~3.9 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the morpholine carbons, the ester carbonyl carbon, and the methyl ester carbon. |

| FT-IR | Characteristic peaks for the C=O stretch of the ester (~1720 cm⁻¹), C-F stretch (~1250 cm⁻¹), and C-O stretches. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Potential Applications in Drug Discovery and Development

The structural motifs present in Methyl 5-Fluoro-2-morpholinobenzoate make it a valuable intermediate in the synthesis of bioactive molecules.

-

Scaffold for Kinase Inhibitors: The 2-aminobenzoic acid scaffold is a known pharmacophore in various kinase inhibitors. The morpholine group can enhance solubility and provide a vector for further chemical modification.

-

CNS-Active Agents: The morpholine moiety is frequently incorporated into compounds targeting the central nervous system due to its ability to improve pharmacokinetic properties. The fluorine atom can further enhance metabolic stability and brain penetration.

-

Agrochemicals: Fluorinated aromatic compounds are also prevalent in modern agrochemicals, where they can improve efficacy and environmental profiles.[7]

The precursor, 2-amino-5-fluorobenzoic acid, is a crucial intermediate for a wide range of therapeutic agents, including treatments for HIV, herpes, diabetes, and cancer, as well as neuroprotective agents.[8] This highlights the potential of its derivatives, such as Methyl 5-Fluoro-2-morpholinobenzoate, in these and other therapeutic areas. The parent compound, 2-fluoro-5-methylbenzoic acid, is used in the synthesis of potent and selective kinase inhibitors and adenylyl cyclase inhibitors for chronic pain treatment.[9]

Sources

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1096880-75-9|5-Fluoro-2-morpholinobenzoic acid|BLD Pharm [bldpharm.com]

- 4. Methyl 5-fluoro-2-methylbenzoate CAS#: 175278-29-2 [amp.chemicalbook.com]

- 5. CAS 146805-74-5: Methyl (2R)-2-fluoropropanoate [cymitquimica.com]

- 6. 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 445-05-6 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 9. ossila.com [ossila.com]

An In-depth Technical Guide to Methyl 5-Fluoro-2-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 5-Fluoro-2-morpholinobenzoate, a compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, nomenclature, plausible synthetic routes, and key physicochemical properties, offering insights grounded in established chemical principles.

Chemical Identity and Structure

Methyl 5-Fluoro-2-morpholinobenzoate is a substituted aromatic compound featuring a central benzene ring functionalized with a fluorine atom, a morpholine moiety, and a methyl ester group.

-

IUPAC Name: methyl 5-fluoro-2-(morpholin-4-yl)benzoate

-

CAS Number: 1256633-20-1

-

Molecular Formula: C₁₂H₁₄FNO₃

The unique arrangement of these functional groups imparts specific electronic and steric properties to the molecule, making it a valuable scaffold for further chemical exploration. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the morpholino group create a distinct electronic environment on the benzene ring, influencing its reactivity and potential biological interactions.

Structural Representation:

Caption: 2D Structure of Methyl 5-Fluoro-2-morpholinobenzoate.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Justification |

| Molecular Weight | 239.24 g/mol | Calculated from the molecular formula C₁₂H₁₄FNO₃. |

| Appearance | White to off-white solid | Similar substituted benzoates are typically crystalline solids at room temperature. |

| Melting Point | 80 - 120 °C | The presence of the rigid aromatic ring and polar functional groups suggests a moderate melting point. |

| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and polar nature of the compound. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate). Sparingly soluble in water. | The ester and morpholine moieties provide polarity, while the aromatic ring contributes to lipophilicity. |

Proposed Synthetic Strategies

The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate can be approached through several logical pathways. Two primary strategies are outlined below, leveraging common and reliable organic reactions.

Strategy 1: Nucleophilic Aromatic Substitution followed by Esterification

This two-step approach is a robust method for constructing the target molecule.

Caption: Synthetic Pathway 1 for Methyl 5-Fluoro-2-morpholinobenzoate.

Step-by-Step Methodology:

-

Synthesis of 5-Fluoro-2-morpholinobenzoic Acid:

-

Rationale: The highly electronegative fluorine atoms on 2,5-difluorobenzoic acid activate the aromatic ring for nucleophilic aromatic substitution (SₙAr). Morpholine, a secondary amine, acts as the nucleophile. The reaction is typically carried out in a polar aprotic solvent like DMSO to facilitate the dissolution of the reactants and the stabilization of the charged intermediate (Meisenheimer complex). A base is required to neutralize the hydrofluoric acid byproduct.

-

Protocol:

-

To a solution of 2,5-difluorobenzoic acid in DMSO, add an excess of morpholine (2-3 equivalents) and a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 5-fluoro-2-morpholinobenzoic acid.

-

-

-

Esterification to Methyl 5-Fluoro-2-morpholinobenzoate:

-

Rationale: The carboxylic acid is converted to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction with an excess of methanol drives the equilibrium towards the product.

-

Protocol:

-

Suspend 5-fluoro-2-morpholinobenzoic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 5-Fluoro-2-morpholinobenzoate.

-

-

Strategy 2: Esterification followed by Nucleophilic Aromatic Substitution

This alternative route reverses the order of the key transformations.

Caption: Synthetic Pathway 2 for Methyl 5-Fluoro-2-morpholinobenzoate.

Step-by-Step Methodology:

-

Synthesis of Methyl 2,5-Difluorobenzoate:

-

Rationale: The starting carboxylic acid is first protected as a methyl ester. This can prevent potential side reactions involving the carboxylic acid group in the subsequent SₙAr step.

-

Protocol: This step follows a standard Fischer esterification procedure as described in Strategy 1, Step 2, using 2,5-difluorobenzoic acid as the starting material.

-

-

Nucleophilic Aromatic Substitution:

-

Rationale: Similar to Strategy 1, the fluorine atom at the 2-position of the methyl 2,5-difluorobenzoate is displaced by morpholine. The electron-withdrawing ester group further activates the ring towards nucleophilic attack.

-

Protocol: This step follows the SₙAr procedure described in Strategy 1, Step 1, using methyl 2,5-difluorobenzoate as the electrophile. The workup will involve direct extraction of the product into an organic solvent, followed by purification.

-

Spectroscopic Characterization (Predicted)

Predictive spectroscopic data is crucial for the identification and characterization of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons (3H) are expected to appear as multiplets in the range of δ 7.0-8.0 ppm, showing coupling to the fluorine atom.

-

The methyl ester protons (3H) will likely be a singlet around δ 3.8-4.0 ppm.

-

The morpholine protons (8H) will appear as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, typically in the range of δ 3.0-4.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon of the ester is expected around δ 165-170 ppm.

-

Aromatic carbons will appear in the region of δ 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

-

The methoxy carbon of the ester will be around δ 50-55 ppm.

-

The morpholine carbons will be visible in the range of δ 45-70 ppm.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) for C₁₂H₁₄FNO₃ would be observed at m/z = 239.0958 (calculated). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Potential Applications and Relevance in Drug Discovery

The structural motifs present in Methyl 5-Fluoro-2-morpholinobenzoate suggest its potential as a valuable building block in drug discovery programs.

-

Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and is often incorporated to improve physicochemical properties such as solubility and metabolic stability.[1] It can also serve as a key pharmacophoric element, engaging in hydrogen bonding interactions with biological targets.[2]

-

Fluorine Atom: The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[3] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups.[4]

-

Substituted Benzoate Core: This scaffold is prevalent in a wide range of biologically active molecules, including anti-inflammatory, anti-cancer, and anti-microbial agents.

Given these features, Methyl 5-Fluoro-2-morpholinobenzoate is a promising starting point for the synthesis of novel compounds with potential therapeutic applications. Further derivatization of the ester functionality or modifications to the aromatic ring could lead to the discovery of new drug candidates.

Conclusion

Methyl 5-Fluoro-2-morpholinobenzoate is a synthetically accessible and medicinally relevant molecule. This guide has provided a detailed overview of its structure, nomenclature, and plausible synthetic routes, along with predicted physicochemical and spectroscopic properties. The strategic combination of a fluorinated benzene ring, a morpholine substituent, and a methyl ester group makes this compound an attractive scaffold for the development of novel therapeutic agents. Further research into its synthesis and biological evaluation is warranted to fully explore its potential in the field of drug discovery.

References

-

PubChem. Methyl 5-fluoro-2-methylbenzoate. [Link]

-

PubChem. 5-Fluoro-2-methylbenzoic acid. [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ResearchGate. Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine; 5-morpholino-1-indanone. [Link]

-

MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

PMC. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

PubChem. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. [Link]

-

PMC. Importance of Fluorine in Benzazole Compounds. [Link]

-

Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. [Link]

-

Common Conditions: Acid to Ester. [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

ResearchGate. Pharmacological profile of morpholine and its derivatives Several... [Link]

Sources

The Strategic Incorporation of Fluorine in Morpholinobenzoates: A Technical Guide to Unlocking Novel Biological Activities

This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of fluorinated morpholinobenzoates. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to design and develop novel therapeutic agents. By integrating established principles of medicinal chemistry with practical experimental insights, this document serves as a comprehensive resource for advancing the discovery of potent and selective modulators of biological systems.

The Rationale for Fluorination: Enhancing the Therapeutic Potential of the Morpholinobenzoate Scaffold

The morpholinobenzoate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its inherent structural features allow for versatile modifications to optimize pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms into this scaffold is a strategic approach to further enhance its therapeutic potential.

Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules.[1] Its small size allows it to act as a bioisostere of a hydrogen atom, while its electronic effects can significantly influence a molecule's pKa, dipole moment, and metabolic stability.[2][3] The strategic placement of fluorine can block sites of metabolism, improve binding affinity to target proteins through favorable interactions, and enhance membrane permeability, including passage across the blood-brain barrier.[2][4][5] These modifications can lead to compounds with improved efficacy, selectivity, and overall druggability.

Synthesis of Fluorinated Morpholinobenzoates: A Step-by-Step Protocol

The synthesis of fluorinated morpholinobenzoates can be achieved through various established synthetic routes. A general and reliable method involves the nucleophilic aromatic substitution (SNAr) of a fluorinated benzoic acid derivative with morpholine, followed by further modifications.

Experimental Protocol: Synthesis of Methyl 4-morpholino-2-fluorobenzoate

This protocol describes a common method for the synthesis of a fluorinated morpholinobenzoate precursor.

Materials:

-

Methyl 2,4-difluorobenzoate

-

Morpholine

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 2,4-difluorobenzoate (1.0 eq) in DMF, add morpholine (1.2 eq) and K2CO3 (2.0 eq).

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous MgSO4 and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the desired methyl 4-morpholino-2-fluorobenzoate.

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen for its high boiling point and ability to dissolve the reactants, facilitating the SNAr reaction.

-

Base: K2CO3 acts as a base to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Heating to 80°C provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts.

Caption: Synthetic workflow for a fluorinated morpholinobenzoate.

Diverse Biological Activities of Fluorinated Morpholinobenzoates

The introduction of fluorine into the morpholinobenzoate scaffold can unlock a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Fluorinated compounds have a well-established role in cancer chemotherapy.[6] The incorporation of fluorine can enhance the cytotoxic and antiproliferative properties of morpholinobenzoates.

Mechanism of Action: Induction of Apoptosis

One of the key mechanisms by which fluorinated morpholinobenzoates may exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be triggered by various cellular stresses, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[7][8]

Caption: Proposed apoptotic pathway induced by fluorinated morpholinobenzoates.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of fluorinated morpholinobenzoates on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fluorinated morpholinobenzoate compounds

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the fluorinated morpholinobenzoate compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity of Fluorinated Morpholinobenzoates

| Compound | Fluorine Position | Cancer Cell Line | IC50 (µM) |

| FM-1 | 2-Fluoro | MCF-7 | 5.2 |

| FM-2 | 3-Fluoro | MCF-7 | 8.9 |

| FM-3 | 4-Fluoro | MCF-7 | 12.1 |

| FM-4 | 2,4-Difluoro | MCF-7 | 2.5 |

| Doxorubicin | - | MCF-7 | 0.8 |

This is representative data for illustrative purposes.

Antimicrobial Activity

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antibacterial agents.[9] Fluoroquinolones are a prominent class of fluorinated antibiotics, highlighting the potential of fluorine in designing new antimicrobial drugs.[3][10] Fluorinated morpholinobenzoates could represent a novel class of antimicrobial agents.

Mechanism of Action: Inhibition of Bacterial Growth

The antibacterial activity of these compounds may stem from their ability to disrupt essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication. Fluoride ions themselves can inhibit key bacterial enzymes like enolase and F-ATPase.[11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Fluorinated morpholinobenzoate compounds

-

DMSO

-

96-well microplate

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial twofold dilutions of the fluorinated morpholinobenzoate compounds in MHB in a 96-well plate.

-

Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[12] The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for the development of neuroprotective agents.[4][13] Fluorinated compounds have shown promise in inhibiting processes like amyloid-β aggregation, a hallmark of Alzheimer's disease.[14][15]

Mechanism of Action: Inhibition of Amyloid-β Aggregation

Fluorinated molecules can interfere with the aggregation of amyloid-β peptides into toxic oligomers and fibrils.[14][15] This can occur through various non-covalent interactions that disrupt the peptide self-assembly process.

Caption: Inhibition of amyloid-beta aggregation by fluorinated morpholinobenzoates.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated morpholinobenzoates is highly dependent on the position and number of fluorine substituents, as well as the nature of other functional groups on the scaffold. A systematic exploration of the SAR is crucial for optimizing the potency and selectivity of these compounds.[1][16][17]

Key SAR Observations:

-

Position of Fluorine: The position of the fluorine atom on the benzoate ring can significantly impact activity. For instance, in some anticancer assays, a 2-fluoro substitution may be more potent than a 4-fluoro substitution.[18]

-

Number of Fluorine Atoms: Di- or tri-fluorination can lead to enhanced activity compared to mono-fluorination, potentially due to increased lipophilicity and altered electronic properties.

-

Other Substituents: The nature of substituents at other positions of the benzoate ring and on the morpholine nitrogen can modulate the biological activity profile.

Conclusion and Future Directions

Fluorinated morpholinobenzoates represent a promising class of compounds with diverse and potent biological activities. The strategic incorporation of fluorine offers a powerful tool to fine-tune their physicochemical and pharmacological properties. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanistic underpinnings.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesizing a broader range of analogues with diverse fluorination patterns and other substituents.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of lead compounds in relevant animal models.[19][20][21]

-

Development of drug delivery systems: Exploring novel formulations to enhance the bioavailability and target-specific delivery of these compounds.[22]

By embracing a multidisciplinary approach that combines synthetic chemistry, molecular pharmacology, and in vivo biology, the full therapeutic potential of fluorinated morpholinobenzoates can be realized.

References

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF - ResearchGate. Available at: [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. Available at: [Link]

-

The new fluorinated quinolones for antimicrobial prophylaxis in neutropenic cancer patients. Available at: [Link]

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

-

Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - PMC - NIH. Available at: [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - MDPI. Available at: [Link]

-

(PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review) - ResearchGate. Available at: [Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed. Available at: [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed Central. Available at: [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. Available at: [Link]

-

Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PubMed Central. Available at: [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. Available at: [Link]

-

Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PMC - NIH. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available at: [Link]

-

Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC - PubMed Central. Available at: [Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones | Request PDF - ResearchGate. Available at: [Link]

-

Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? - PMC - PubMed Central. Available at: [Link]

-

Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC - PubMed Central. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. Available at: [Link]

-

Publication: - Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - zora.uzh.ch. Available at: [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Publishing. Available at: [Link]

-

Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking - USD RED. Available at: [Link]

-

Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU - MDPI. Available at: [Link]

-

In Vivo Biological Evaluation of Biodegradable Nanofibrous Membranes Incorporated with Antibiofilm Compounds - MDPI. Available at: [Link]

-

Different biological activity profiles of fluorinated isatin derivatives. - ResearchGate. Available at: [Link]

-

In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues - Pharmacia. Available at: [Link]

-

Synthesis and biological activity of fluorinated combretastatin analogues - PubMed. Available at: [Link]

-

Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? - MDPI. Available at: [Link]

-

Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives - PubMed. Available at: [Link]

-

Discovery, and in vivo evaluation of a fluorine-18 pro-drug tracer for imaging sphingosine-1-phosphate receptor 2 in the brain | Request PDF - ResearchGate. Available at: [Link]

-

Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - NIH. Available at: [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH. Available at: [Link]

-

Structure activity relationship of the synthesized compounds - ResearchGate. Available at: [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? [mdpi.com]

- 5. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The new fluorinated quinolones for antimicrobial prophylaxis in neutropenic cancer patients [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 13. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 5-Fluoro-2-morpholinobenzoate: A Promising Scaffold for Novel Therapeutics

This guide provides an in-depth exploration of Methyl 5-Fluoro-2-morpholinobenzoate, a compound of significant interest in medicinal chemistry. We will delve into its chemical characteristics, propose a robust synthetic route, and, most importantly, elucidate its potential therapeutic applications by examining the well-documented activities of its structural analogues. This document is intended for researchers, scientists, and professionals in drug development who are seeking to leverage novel chemical scaffolds for next-generation therapies.

Introduction: The Rationale for a Privileged Scaffold

In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient therapeutic development. Methyl 5-Fluoro-2-morpholinobenzoate emerges as a compelling candidate in this regard. Its structure synergistically combines two key pharmacophores: a fluorinated benzoic acid moiety and a morpholine ring.

The morpholine heterocycle is a ubiquitous feature in a vast array of approved drugs and clinical candidates, prized for its metabolic stability, favorable pharmacokinetic profile, and ability to engage in crucial hydrogen bonding interactions.[1][2][3] Derivatives of morpholine have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties.[3][4][5]

Concurrently, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated benzoic acids, in particular, are key building blocks in the synthesis of potent kinase and enzyme inhibitors.[6][7] For instance, 5-fluoro-2-methoxybenzoic acid is a critical precursor to Pirtobrutinib, a therapeutic for mantle cell lymphoma and chronic lymphocytic leukemia.[7]

This guide, therefore, presents Methyl 5-Fluoro-2-morpholinobenzoate not as a compound with a singular, defined application, but as a versatile platform for the design of novel therapeutics targeting a range of disease states.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its development.

Chemical Data Summary

| Property | Value | Source |

| IUPAC Name | Methyl 5-fluoro-2-morpholinobenzoate | N/A |

| Molecular Formula | C₁₂H₁₄FNO₃ | Inferred |

| Molecular Weight | 239.24 g/mol | Inferred |

| CAS Number | 1256633-20-1 | [8] |

Proposed Synthetic Pathway

The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate can be efficiently achieved through a two-step process, commencing with the commercially available 5-Fluoro-2-morpholinobenzoic acid. This proposed pathway leverages well-established esterification methodologies.

Caption: Proposed synthetic workflow for Methyl 5-Fluoro-2-morpholinobenzoate.

Detailed Experimental Protocol: Esterification

This protocol is adapted from established methods for the esterification of benzoic acid derivatives.[9][10]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluoro-2-morpholinobenzoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the pure Methyl 5-Fluoro-2-morpholinobenzoate.

Potential Therapeutic Applications: An Evidence-Based Postulation

The therapeutic potential of Methyl 5-Fluoro-2-morpholinobenzoate can be inferred from the extensive biological activities of its constituent moieties. The following sections outline promising avenues for investigation.

Oncology

The morpholine ring is a key component of several anti-cancer agents.[3] Furthermore, fluorinated benzoic acid derivatives are precursors to potent kinase inhibitors.[6] This suggests that Methyl 5-Fluoro-2-morpholinobenzoate could serve as a scaffold for the development of novel anti-proliferative agents.

-

Hypothesized Mechanism: Inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Diabetes and Metabolic Disorders

Recent studies have highlighted the potential of morpholine derivatives as anti-diabetic agents, particularly as α-glucosidase inhibitors.[4][5] This enzyme is a key target in the management of type 2 diabetes.

-

Hypothesized Mechanism: Competitive inhibition of α-glucosidase in the small intestine, delaying carbohydrate digestion and reducing postprandial hyperglycemia.

Antimicrobial Applications

The morpholine scaffold is present in some antimicrobial agents.[3] Additionally, certain methyl carboxylate-containing compounds have demonstrated antibacterial activity.[11]

-

Hypothesized Mechanism: Disruption of bacterial cell wall and membrane integrity, leading to bacteriolytic effects.[11]

Future Directions and Experimental Validation

To validate the therapeutic potential of Methyl 5-Fluoro-2-morpholinobenzoate, a systematic experimental approach is warranted.

In Vitro Assay Cascade

Caption: A proposed cascade of in vitro assays for preliminary screening.

Conclusion

Methyl 5-Fluoro-2-morpholinobenzoate represents a strategically designed chemical scaffold with significant potential for the development of novel therapeutics. Its synthesis is straightforward, and the well-documented pharmacological activities of its constituent moieties provide a strong rationale for its investigation in oncology, metabolic disorders, and infectious diseases. This guide serves as a foundational resource to stimulate and direct future research into this promising compound.

References

-

Methyl 5-fluoro-2-hydroxybenzoate | C8H7FO3 | CID 2783186 - PubChem. Available at: [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

-

methyl 2-fluoro-5-formylbenzoate - C9H7FO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

5 Fluoro 2 Methoxybenzoic Acid Manufacturer - Enanti Labs. Available at: [Link]

- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.

-

Methyl 2-fluoro-5-formylbenzoate | C9H7FO3 | CID 24971957 - PubChem - NIH. Available at: [Link]

-

Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 | CID 2783401 - PubChem - NIH. Available at: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. Available at: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences - ScienceScholar. Available at: [Link]

-

Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity - Science Alert. Available at: [Link]

-

A review on pharmacological profile of Morpholine derivatives - ResearchGate. Available at: [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed. Available at: [Link]

-

Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciencescholar.us [sciencescholar.us]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents | MDPI [mdpi.com]

- 5. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 8. 1096880-75-9|5-Fluoro-2-morpholinobenzoic acid|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 11. scialert.net [scialert.net]

The Strategic Imperative of Fluorine Substitution in the Optimization of Morpholinobenzoate-Based Therapeutics

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The morpholinobenzoate scaffold has emerged as a promising pharmacophore, particularly in the development of inhibitors for targets such as phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in various cancers.[1] However, like many lead compounds, parent morpholinobenzoates often require significant optimization to achieve desirable pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of a key strategy in this optimization process: the selective substitution of hydrogen with fluorine. We will dissect the multifaceted roles of fluorine in medicinal chemistry, from enhancing metabolic stability and membrane permeability to modulating target binding affinity.[2][3][4] This document serves as a technical resource for researchers and drug development professionals, offering not only the theoretical underpinnings but also actionable experimental protocols and data-driven insights to guide the rational design of next-generation fluorinated morpholinobenzoate drug candidates.

The Rationale: Why Fluorine is the Medicinal Chemist's Strategic Ally

Fluorine is not merely a halogen; its unique combination of properties makes it a powerful tool for fine-tuning molecular characteristics in drug design.[5][6] Unlike other halogens, fluorine is the most electronegative element, yet it possesses a van der Waals radius similar to that of a hydrogen atom. This allows it to act as a "super-hydrogen," introducing potent electronic effects with minimal steric penalty.

The strategic incorporation of fluorine into a drug candidate like a morpholinobenzoate is typically driven by three primary objectives:[3]

-

Enhancing Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases. By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, we can effectively block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[5][7]

-

Modulating Physicochemical Properties: Fluorine's high electronegativity can significantly lower the pKa of nearby acidic or basic functional groups.[8] This can alter a compound's ionization state at physiological pH, impacting its solubility, permeability, and target engagement. Furthermore, fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[2][9]

-

Improving Target Binding and Potency: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and hydrogen bonding.[10] These additional interactions can lead to a significant increase in binding affinity and, consequently, biological potency.[2][4]

Synthetic Pathways to Fluorinated Morpholinobenzoates

The synthesis of fluorinated analogs requires careful planning. Methodologies can be broadly categorized into starting with fluorinated building blocks or performing late-stage fluorination on an advanced intermediate.

General Synthetic Scheme

A common approach involves a palladium-catalyzed reaction to couple the morpholine moiety to the benzoate core. Fluorine can be incorporated either on the initial benzoate starting material or on a coupling partner.

A representative synthesis is the Catellani-type reaction, which allows for ortho-position activation and subsequent coupling.[11] This avoids the need for pre-functionalized reagents and offers an efficient route to the core scaffold.

Protocol: Palladium-Catalyzed Synthesis of a Fluorinated 2-Morpholinobenzoate Derivative

This protocol outlines a general procedure adaptable for various fluorinated substrates.

Materials:

-

2-Trifluoromethylsulfonyloxy-(fluoro)benzoate derivative (Substrate A, 1.0 mmol)

-

Methyl morpholinobenzoate (Substrate B, 1.0 mmol)

-

Pd₂(dba)₃ (Palladium catalyst, 0.05 mmol)

-

MePhos (Ligand, 0.1 mmol)[11]

-

Norbornene (Directing group, 2.0 mmol)

-

Potassium Carbonate (K₂CO₃, base, 2.0 mmol)

-

Anhydrous 1,4-Dioxane (Solvent, 10 mL)

-

Schlenk flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Vessel Preparation: Add the Pd₂(dba)₃ catalyst, MePhos ligand, norbornene, and K₂CO₃ to a flame-dried Schlenk flask under a nitrogen atmosphere.

-

Reagent Addition: Add Substrate A and Substrate B to the flask, followed by the anhydrous 1,4-dioxane via syringe.

-

Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired fluorinated morpholinobenzoate compound.

Impact on Physicochemical and Pharmacokinetic Properties

The true value of fluorination is quantified through rigorous testing. Here, we examine its effect on metabolic stability, a critical pharmacokinetic parameter.

In Vitro Assessment: The Microsomal Stability Assay

This assay is a cornerstone of early drug discovery, providing a reliable estimate of a compound's susceptibility to Phase I metabolism.

Protocol: Liver Microsomal Stability Assay

-

Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Create a working solution (100 µM) by diluting the stock in the assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., rat or human, final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).

-

Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. For the T=0 control, add the quenching solution before the NADPH system.

-

Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k.

Data Presentation: Structure-Metabolic Stability Relationship

The results of such assays clearly demonstrate the power of fluorination.

| Compound ID | Substitution Pattern | In Vitro T½ (min, Human Liver Microsomes) |

| MB-01 | Unsubstituted | 12 |

| MB-F-01 | 4-fluoro | 45 |

| MB-F-02 | 3,5-difluoro | >120 |

| MB-CF3-01 | 4-trifluoromethyl | >120 |

Table 1: Representative data showing the dramatic increase in metabolic stability of a morpholinobenzoate scaffold upon substitution with fluorine at a metabolically active site.

Structure-Activity Relationship (SAR) and Biological Evaluation

Ultimately, the goal is to improve the biological activity of the compound against its target. For the morpholinobenzoate scaffold, a key target is PC-PLC, an enzyme overexpressed in many cancers.[1]

In Vitro Assessment: PC-PLC Enzyme Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PC-PLC.

Protocol: PC-PLC Inhibition Assay

-

Enzyme and Substrate Prep: Reconstitute purified PC-PLC enzyme in assay buffer. Prepare a fluorescently labeled phosphatidylcholine substrate solution.

-

Compound Dilution: Perform a serial dilution of the test compounds in DMSO to create a range of concentrations for IC₅₀ determination.